methyl}propanedioate](/img/structure/B7772782.png)
Diethyl {[(ethoxycarbonyl)amino](phenyl)methyl}propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate is an organic compound that features a complex structure with multiple functional groups. This compound is known for its versatility in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate typically involves the condensation of diethyl propanedioate with ethyl chloroformate and aniline under basic conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl propanedioate. This enolate ion then reacts with ethyl chloroformate to form the intermediate, which subsequently reacts with aniline to yield the final product .
Industrial Production Methods
On an industrial scale, the production of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity of the product, and the process may involve additional purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs for treating various diseases.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also participate in signaling pathways by binding to receptors or other biomolecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl propanedioate:
Ethyl chloroformate: A reagent used in the synthesis of Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate, it shares the ethoxycarbonyl group.
Aniline: An aromatic amine that contributes the phenyl group in the synthesis.
Uniqueness
Diethyl {(ethoxycarbonyl)aminomethyl}propanedioate is unique due to its combination of functional groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Propriétés
IUPAC Name |
diethyl 2-[(ethoxycarbonylamino)-phenylmethyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-4-22-15(19)13(16(20)23-5-2)14(18-17(21)24-6-3)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLPDTCAFWCZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)NC(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
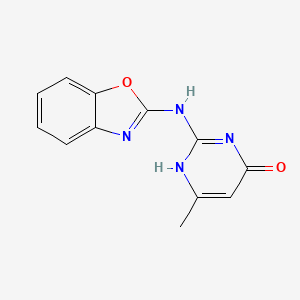
![3-amino-N-(2,5-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772721.png)
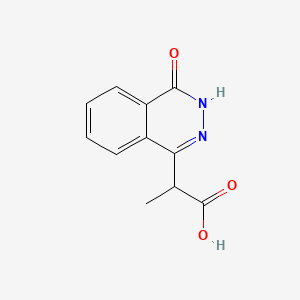
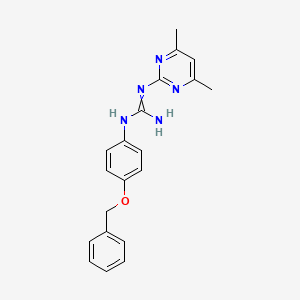
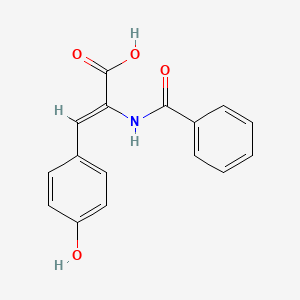
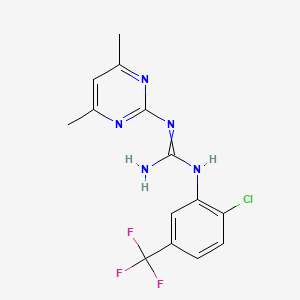
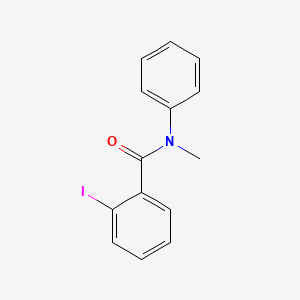
![N-[[3-oxo-3-[2-(N-phenyl-C-sulfanylcarbonimidoyl)hydrazinyl]propanoyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B7772761.png)
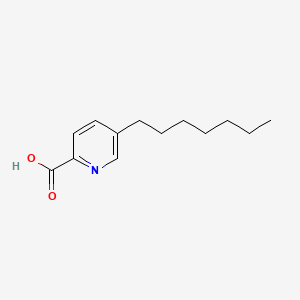
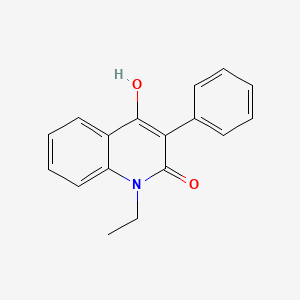
![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7772786.png)
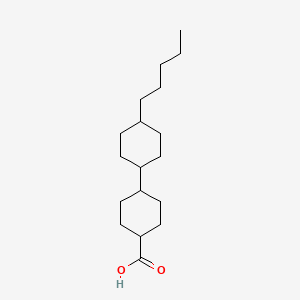
![8-amino-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7772823.png)
![(5Z)-5-[(4-hydroxyanilino)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B7772826.png)
